5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-[2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a combination of pyrazole, triazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by nitration of 3,5-dimethyl-1H-pyrazole, followed by alkylation with an appropriate ethylating agent.
Preparation of Triazole Intermediate: The triazole intermediate is synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrazole and triazole intermediates with 3-morpholinopropylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Nitroso or hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
4H-1,2,4-Triazole: A basic triazole structure without additional substituents.
Morpholine: A simple heterocyclic amine without additional functional groups.
Uniqueness
5-[2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of pyrazole, triazole, and morpholine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3S/c1-12-15(23(24)25)13(2)22(19-12)7-4-14-17-18-16(27)21(14)6-3-5-20-8-10-26-11-9-20/h3-11H2,1-2H3,(H,18,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVGYVIBSCAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NNC(=S)N2CCCN3CCOCC3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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